molecular formula C8H11N3OS2 B2804431 N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 851116-17-1

N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B2804431
CAS No.: 851116-17-1
M. Wt: 229.32
InChI Key: VENZWTXKZARVDJ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)propanamide is a sulfur-containing heterocyclic compound characterized by a 1,3,4-thiadiazole core substituted with a sulfanyl (-SH) group at position 5 and a cyclopropyl-propanamide moiety at position 2. This compound is of significant interest in medicinal and agrochemical research due to its structural versatility, which allows for interactions with biological targets such as enzymes or receptors. Its molecular formula is C₉H₁₂N₄OS₂, with a molecular weight of 280.35 g/mol (calculated).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS2/c1-2-6(12)11(5-3-4-5)7-9-10-8(13)14-7/h5H,2-4H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENZWTXKZARVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CC1)C2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)propanamide involves several steps. One common method includes the reaction of cyclopropylamine with 5-sulfanyl-1,3,4-thiadiazole-2-carboxylic acid under specific conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Scientific Research Applications

1. Antimicrobial Activity

N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)propanamide has shown promising antimicrobial properties against various pathogens. Studies indicate that thiadiazole derivatives exhibit significant antibacterial and antifungal activities.

  • Case Study: Antibacterial Efficacy
    • Objective : To evaluate the antibacterial activity against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

2. Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have indicated cytotoxic effects on various cancer cell lines.

  • Case Study: Cytotoxicity Evaluation
    • Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).
    • Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiadiazole derivatives suggests that modifications to the core structure can enhance biological activity. For instance, the introduction of different substituents at the C-5 position of the thiadiazole ring has been linked to increased antimicrobial efficacy against resistant strains .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The compound’s effects are mediated through its ability to form covalent bonds with target proteins, leading to changes in their structure and activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)propanamide, highlighting differences in substituents, physicochemical properties, and reported bioactivities:

Compound Name Key Structural Differences Molecular Weight (g/mol) Observed Bioactivity/Applications Sources
This compound Cyclopropyl-propanamide at position 2; sulfanyl (-SH) at position 5 280.35 Potential enzyme inhibition (hypothesized based on sulfur interactions)
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)-3-sulfanylpropanamide (AZM-SH) Sulfamoyl (-SO₂NH₂) replaces sulfanyl (-SH); propanamide chain modified 293.37 Targeted nanotherapy applications (e.g., drug delivery via thiol-disulfide exchange mechanisms)
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide Methoxyphenyl-propanamide substituent; lacks sulfanyl group 333.41 Antifungal and antibacterial activities (reported in crystallographic studies)
2-Chloro-N-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}propanamide Chloro-propanamide; methyl-thiadiazole with sulfamoylphenyl group 370.85 Herbicidal activity (inhibits plant growth regulators)
N-(1H-3-Carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylurea Triazole core replaces thiadiazole; carboxy and aryloxyacetyl groups ~300–350 (varies) Plant growth regulation (cell division and auxin-like activity)

Structural and Functional Insights

  • Sulfur vs. Oxygen Substituents : The sulfanyl (-SH) group in the target compound provides distinct redox activity compared to sulfamoyl (-SO₂NH₂) or methoxy (-OCH₃) groups in analogs. For example, AZM-SH’s sulfamoyl group enhances solubility but reduces nucleophilicity, limiting its use in covalent enzyme inhibition compared to the sulfanyl variant .
  • Cyclopropyl vs. Aromatic Substituents : The cyclopropyl group in the target compound improves metabolic stability over aryl-substituted analogs (e.g., methoxyphenyl in ), which are prone to oxidative degradation.
  • Thiadiazole vs. Triazole Cores : Compounds with triazole cores (e.g., ) exhibit stronger hydrogen-bonding interactions but lack the π-π stacking capability of thiadiazoles, affecting target selectivity.

Physicochemical Properties

  • Solubility : The sulfanyl group in the target compound confers moderate aqueous solubility (logP ~1.5), whereas chloro- or methyl-substituted analogs (e.g., ) are more lipophilic (logP ~2.8–3.5).
  • Thermal Stability : Melting points for thiadiazole derivatives range from 160–190°C, with cyclopropyl-substituted variants (e.g., ) showing higher thermal stability (>180°C) due to rigid cycloalkane geometry.

Biological Activity

N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₈H₁₁N₃OS₂
  • Molecular Weight : 229.32 g/mol

The presence of a thiadiazole ring contributes to its biological properties, as thiadiazoles are known for their diverse pharmacological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiadiazole derivatives have been shown to inhibit various enzymes, including carbonic anhydrase isozymes I and II. These enzymes play critical roles in physiological processes such as acid-base balance and fluid secretion .
  • Antimicrobial Properties : Compounds containing thiadiazole rings often exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways .
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .

Biological Activity Data

A summary of the biological activities associated with this compound is presented in the table below:

Biological Activity Mechanism Reference
Inhibition of Carbonic AnhydraseCompetitive inhibition leading to reduced bicarbonate levels
Antimicrobial ActivityDisruption of bacterial cell wall synthesis
Anti-inflammatory ActivityInhibition of COX enzymes

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of thiadiazole derivatives similar to this compound:

  • Study on Enzyme Inhibition : A study evaluated the inhibitory effects of various thiadiazole derivatives on human carbonic anhydrase II (hCA II). The results indicated that certain structural modifications significantly enhanced inhibitory potency, suggesting a structure-activity relationship that could be exploited in drug design .
  • Antimicrobial Evaluation : Research focusing on antimicrobial properties revealed that thiadiazole derivatives exhibited significant antibacterial activity against a range of pathogens. The mechanism was primarily linked to interference with essential bacterial functions .
  • Inflammation Models : In vivo studies demonstrated that compounds related to this compound effectively reduced inflammation in animal models by inhibiting COX-2 activity, thus providing a basis for their use as anti-inflammatory agents .

Q & A

Q. How to reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Answer :
  • Solubility Screening : Use shake-flask method with HPLC quantification. Sulfonamide derivatives show higher solubility in DMSO (>50 mg/mL) vs. hexane (<1 mg/mL) .
  • Co-Solvent Systems : Blend ethanol/PEG 400 (70:30) improves aqueous solubility for in vivo dosing .

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